1,2-Diethynylbenzene
Description
1,2-Diethynylbenzene (DEB), also known as o-diethynylbenzene (CAS No. 21792-52-9), is an aromatic compound with the molecular formula C₁₀H₆ and a molecular weight of 126.155 g/mol . Its structure consists of a benzene ring substituted with two ethynyl (–C≡CH) groups at the 1,2-positions. Key physical properties include a density of 1.0±0.1 g/cm³, a boiling point of 200.3±23.0 °C, and a flash point of 62.4±16.7 °C .
This compound serves as a versatile building block in organic and materials chemistry. It is widely used in:
- Polymerization: DEB undergoes transition metal-free polymerization to form conjugated polydiynes, enabling applications in conductive materials .
- Coordination chemistry: DEB acts as a backbone for synthesizing bidentate and tridentate Lewis acids, such as silylated derivatives (e.g., compounds 2, 3, and 4 in ) .
- Metal–organic frameworks (MOFs): DEB polymerizes within MOF-5 channels via Bergman cyclization, yielding polynaphthylene@MOF-5 with tailored porosity .
- Catalysis: DEB-based ligands facilitate dimetallic complexes (e.g., diiron systems) with adjustable metal–metal distances (3.11–5.17 Å), mimicking enzymatic active sites .
Structure
3D Structure
Properties
IUPAC Name |
1,2-diethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6/c1-3-9-7-5-6-8-10(9)4-2/h1-2,5-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYDUPRWILCUIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176204 | |
| Record name | 1,2-Diethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26776-82-9, 21792-52-9 | |
| Record name | Benzene, o-diethynyl-, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26776-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Diethynylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021792529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Diethynylbenzene can be synthesized through several methods. One common approach involves the oxidative coupling of this compound derivatives. This method typically uses palladium-catalyzed coupling reactions under controlled conditions to achieve high yields .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidative coupling reactions. The process requires precise control of temperature, pressure, and catalyst concentration to ensure the efficient production of the compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions: 1,2-Diethynylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diacetylene macrocycles.
Reduction: Reduction reactions can lead to the formation of benzene derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the ethynyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like iodine or other oxidizing agents under controlled conditions.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Diacetylene macrocycles.
Reduction: Benzene derivatives.
Substitution: Various substituted benzene compounds.
Scientific Research Applications
1,2-Diethynylbenzene has numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of novel conjugated organic polymers.
Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active molecules.
Medicine: Explored for its potential in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, including heat-resistant and conductive polymers.
Mechanism of Action
The mechanism of action of 1,2-diethynylbenzene involves its ability to participate in various chemical reactions due to the presence of ethynyl groups. These groups can undergo polymerization, leading to the formation of complex polymeric structures. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the ethynyl groups and their interaction with other chemical species .
Comparison with Similar Compounds
Table 1: Comparative Properties of Diethynylbenzene Isomers

Key observations :
- 1,2-DEB exhibits a unique steric profile due to proximal ethynyl groups, favoring bidentate coordination and polymerization .
- 1,4-DEB forms linear polymers (e.g., polyphenylenes) via thermolysis, but its rigid geometry limits flexibility in coordination chemistry .
Reactivity in Polymerization
Table 2: Polymerization Behavior of Diethynylarenes
Key differences :
- 1,2-DEB polymerizes via radical pathways under mild conditions, enabling encapsulation in MOFs .
- 1,4-DEB requires high-temperature thermolysis, limiting compatibility with sensitive substrates .
Coordination Chemistry and Lewis Acidity
Table 3: Comparison of Lewis Acid Derivatives
Biological Activity
1,2-Diethynylbenzene (CH), a compound featuring two ethynyl groups attached to a benzene ring, has garnered attention due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and applications in medicinal chemistry.
1. Enzyme Inhibition
Recent studies have highlighted the role of this compound as a mechanism-based inactivator of certain enzymes. For instance, research demonstrated that diynes such as this compound can inhibit phenol hydroxylase in Pseudomonas sp. CF600. This inhibition occurs through covalent modification of the enzyme's active site, leading to reduced enzymatic activity. The fluorescent labeling of polypeptides associated with this enzyme was shown to be time-dependent and inhibited by known substrates for phenol hydroxylase .
2. Cytotoxicity and Antitumor Activity
The compound has been investigated for its cytotoxic effects against various cancer cell lines. It has been noted that enediyne compounds, which include structures similar to this compound, exhibit potent antitumor activity by inducing double-strand breaks in DNA through a mechanism known as Bergman cyclization. This reaction leads to the formation of reactive intermediates that can cleave DNA strands non-selectively .
Table 1: Summary of Biological Activities of this compound
Case Study 1: Inhibition of Phenol Hydroxylase
In a study examining the effect of diynes on phenol hydroxylase activity, it was found that treatment with this compound resulted in significant inhibition of enzyme function. This study utilized activity-based labeling techniques to demonstrate that specific polypeptides were modified upon exposure to the compound. The results indicated that this compound could serve as a selective probe for studying enzyme mechanisms in microbial systems .
Case Study 2: Anticancer Potential
A separate investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound exhibited dose-dependent cytotoxicity, with mechanisms involving DNA strand scission being identified as a primary mode of action. The study emphasized the need for further exploration into structural modifications to enhance selectivity and reduce off-target effects .
Q & A
Q. What synthetic methodologies are most effective for preparing 1,2-diethynylbenzene (DEB), and what are their key challenges?
The Corey-Fuchs homologation of o-phthaldialdehyde to this compound via tetrabromide intermediates (91% yield) is a robust method . Challenges include regioselectivity control during alkyne functionalization and avoiding side reactions from base sensitivity (e.g., KOtBu may lead to undesired bromoalkyne retention) . Alternative routes, such as dehydrohalogenation or Sonogashira coupling, require optimization of catalysts (e.g., Pd/Cu systems) to minimize steric hindrance from the ortho-substituted ethynyl groups.
Q. How can rotational spectroscopy resolve discrepancies between experimental and theoretical predictions for DEB’s molecular parameters?
Rotational constants (A, B, C) and distortion parameters (D_J, D_K) derived from millimeter-wave spectroscopy (e.g., A = 2008.5542 MHz experimentally vs. 2008.5 MHz theoretically for 1,2-DEB) highlight minor deviations in B values (experimental: 1324.41824 MHz vs. theoretical: 1335.9 MHz) . Methodological refinements, such as incorporating anharmonic corrections in density functional theory (DFT) or using coupled-cluster methods (CCSD(T)), can reconcile these discrepancies. Experimental validation via isotopic substitution (e.g., deuterated analogs) further refines vibrational contributions .
Q. What spectroscopic techniques are critical for characterizing DEB’s electronic structure and steric effects?
Nuclear magnetic resonance (NMR) spectroscopy reveals steric and electronic perturbations; for example, NMR chemical shifts in N–I–N halogen-bonded systems show weakened interactions due to DEB’s rigid backbone (−163.3 ppm vs. −165.5 ppm for less constrained analogs) . Raman spectroscopy and X-ray crystallography complement this by probing acetylenic C≡C stretching modes (~2100 cm) and molecular packing, respectively.
Advanced Research Questions
Q. How can contradictions between computational and experimental thermochemical data for DEB-derived systems be systematically addressed?
Hybrid DFT functionals (e.g., B3LYP with exact-exchange corrections) reduce errors in atomization energies (<2.4 kcal/mol average deviation) by balancing exchange-correlation effects . For DEB-containing coordination polymers, relativistic effective core potentials (ECPs) improve accuracy for heavy-metal interactions (e.g., Pt–DEB complexes), as seen in studies of cis/trans conformational energies . Discrepancies in bond dissociation energies (BDEs) may require multireference methods like CASSCF to account for diradical intermediates.
Q. What advanced experimental techniques elucidate DEB’s role in molecular conductance switching?
Scanning tunneling microscopy (STM) with dynamic force probing can detect DEB’s cis-trans conformational switching under mechanical stress, evidenced by abrupt conductance changes (e.g., 10–10 fold variations) . Time-resolved pump-probe spectroscopy further quantifies switching kinetics, while in situ X-ray absorption spectroscopy (XAS) correlates structural changes with electronic transitions at metal-DEB interfaces.
Q. How do steric and electronic effects influence DEB’s performance in supramolecular architectures?
In platinum-based polymers, DEB’s ethynyl groups enable π-conjugation and rigid backbones, but steric hindrance from ortho-substitution limits ligand accessibility. Computational screening (e.g., DFT with Grimme’s D3 dispersion corrections) predicts steric penalties (~5–10 kcal/mol) for bulky substituents, guiding the design of chiral phosphine ligands to stabilize helical conformations . Experimental validation via small-angle X-ray scattering (SAXS) confirms these structural models.
Q. What strategies mitigate data gaps in DEB’s toxicity profile for laboratory safety protocols?
Biomarker identification (e.g., urinary metabolites like phenylacetylene adducts) and in vitro assays (Ames test for mutagenicity) are prioritized . Exposure monitoring via gas chromatography-mass spectrometry (GC-MS) with solid-phase microextraction (SPME) quantifies airborne DEB levels, while engineering controls (e.g., fume hoods with ≥100 ft/min airflow) minimize occupational risks .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

